molecular formula C13H20N2 B14439749 1,3-Diethyl-2-phenylimidazolidine CAS No. 73941-41-0

1,3-Diethyl-2-phenylimidazolidine

Cat. No.: B14439749
CAS No.: 73941-41-0
M. Wt: 204.31 g/mol
InChI Key: WVKVIIZOIXEUDN-UHFFFAOYSA-N
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Description

1,3-Diethyl-2-phenylimidazolidine is an organic compound with the molecular formula C13H20N2. It belongs to the class of imidazolidines, which are heterocyclic compounds containing a five-membered ring with two nitrogen atoms. This compound is characterized by the presence of two ethyl groups and one phenyl group attached to the imidazolidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Diethyl-2-phenylimidazolidine typically involves the cyclization of appropriate precursors. One common method is the reaction of N,N-diethyl-1,2-diaminobenzene with an aldehyde or ketone under acidic conditions. The reaction proceeds through the formation of an imine intermediate, which then cyclizes to form the imidazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1,3-Diethyl-2-phenylimidazolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imidazolidinones.

    Reduction: Reduction reactions can convert the imidazolidine ring to other nitrogen-containing heterocycles.

    Substitution: The phenyl and ethyl groups can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed.

Major Products Formed

    Oxidation: Imidazolidinones

    Reduction: Various reduced nitrogen heterocycles

    Substitution: Substituted imidazolidines with different functional groups

Scientific Research Applications

1,3-Diethyl-2-phenylimidazolidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Diethyl-2-phenylimidazolidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1,3-Diethyl-2-phenylimidazolidine can be compared with other imidazolidine derivatives, such as:

  • 1,3-Dimethyl-2-phenylimidazolidine
  • 1,3-Diethyl-2-methylimidazolidine
  • 1,3-Diethyl-2-phenylimidazolidinone

These compounds share similar structural features but differ in the nature and position of substituents, which can influence their chemical reactivity and biological activity. The unique combination of ethyl and phenyl groups in this compound contributes to its distinct properties and applications.

Properties

CAS No.

73941-41-0

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

1,3-diethyl-2-phenylimidazolidine

InChI

InChI=1S/C13H20N2/c1-3-14-10-11-15(4-2)13(14)12-8-6-5-7-9-12/h5-9,13H,3-4,10-11H2,1-2H3

InChI Key

WVKVIIZOIXEUDN-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(C1C2=CC=CC=C2)CC

Origin of Product

United States

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